2-(4-Fluorophenyl)piperidine

Lipophilicity LogP Physicochemical property

Racemic 2-(4-fluorophenyl)piperidine (CAS 383128-03-8) is a versatile building block for CNS drug discovery. Sourcing the correct 2-substituted isomer is critical-this conformation biases the aryl group to the equatorial position, directly influencing reaction kinetics, purification, and structure-activity relationships. With a calculated LogP of 2.64, it optimizes blood-brain barrier penetration. It has enabled potent 5-HT2A receptor modulators (Ki=1.63 nM, >300-fold selectivity) and orally bioavailable CCR2 antagonists (IC50=41 nM). Obtain the precise CAS-graded material to ensure synthetic reproducibility and reliable lead optimization.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 383128-03-8
Cat. No. B1364552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)piperidine
CAS383128-03-8
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2
InChIKeyIAQQDIGGISSSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)piperidine Properties & Synthesis


2-(4-Fluorophenyl)piperidine (CAS 383128-03-8) is a racemic fluorinated arylpiperidine building block with the molecular formula C₁₁H₁₄FN and a molecular weight of 179.23 g/mol [1]. It consists of a piperidine ring substituted at the 2-position with a 4-fluorophenyl group, a structure that confers distinct physicochemical properties, including a calculated LogP of 2.64 and a boiling point of 256.0±33.0 °C at 760 mmHg . As a versatile synthetic intermediate, it is employed in medicinal chemistry for the construction of pharmacologically relevant scaffolds, notably in the development of CNS-targeted agents and receptor modulators [2].

Racemic arylpiperidine building block for CNS-targeted scaffold synthesis
2-substitution imparts distinct conformational bias vs. 3- and 4-isomers
HPLC-verified purity suitable for medicinal chemistry workflows

2-(4-Fluorophenyl)piperidine Procurement Risks


In sourcing fluorinated arylpiperidines, the specific substitution position on the piperidine ring (2-, 3-, or 4-) dictates critical performance characteristics in synthesis and downstream applications. While the 3- and 4-isomers share the same molecular formula and mass, the 2-substituted variant exhibits a distinct conformation due to steric interactions between the phenyl ring and the piperidine nitrogen, leading to a preferred equatorial orientation of the aryl group . This conformational bias, combined with measurable differences in lipophilicity and volatility, can alter reaction kinetics, purification protocols, and the physicochemical properties of derived drug candidates . Unverified substitution with a positional isomer may compromise synthetic yields, alter compound purity profiles, or deviate from established structure-activity relationships, underscoring the necessity for precise procurement based on CAS registry number 383128-03-8 .

Positional isomer mismatch

Substituting 3- or 4-isomer may alter conformational preference and SAR-driven outcomes.

Physicochemical property shift

Lipophilicity and volatility differ across isomers, potentially affecting purification and downstream PK profiles.

Undocumented synthetic utility

3- and 4-isomers lack the published scaffold validation seen for the 2-substituted building block.

2-(4-Fluorophenyl)piperidine: Key Comparisons


Lipophilicity: 2- vs. 3- and 4-Isomers

The calculated partition coefficient (LogP) for 2-(4-fluorophenyl)piperidine is 2.64, which is slightly higher than that of its positional isomers. The 3-(4-fluorophenyl)piperidine (CAS 676495-94-6) exhibits a LogP of 2.62, while the 4-(4-fluorophenyl)piperidine (CAS 37656-48-7) has a LogP of 2.44 [1]. The 2-isomer's increased lipophilicity, while modest, can influence membrane permeability and metabolic stability in derived compounds, making it a distinct starting point for CNS-targeted drug discovery [2].

Lipophilicity (LogP)
Cross-study comparable
2.64 (2-isomer) vs 2.62 (3-) / 2.44 (4-)
Slight lipophilicity increase may influence membrane partitioning
Calculated values; experimental confirmation advised
Lipophilicity LogP Physicochemical property Positional isomer SAR

Volatility Differences by Substitution Position

The boiling point of 2-(4-fluorophenyl)piperidine is reported as 256.0±33.0 °C at 760 mmHg . In comparison, the 3-isomer (CAS 676495-94-6) boils at 261.8 °C, and the 4-isomer (CAS 37656-48-7) boils at 294.9 °C [1]. The 2-isomer's lower boiling point relative to the 4-isomer (Δ ≈ -38.9 °C) indicates higher volatility, which can be advantageous for certain purification techniques like distillation or for specific formulation requirements.

Boiling Point
Cross-study comparable
256.0±33.0 °C (2-) vs 261.8 °C (3-) / 294.9 °C (4-)
Higher volatility may favor distillation-based purification
Atmospheric pressure; purity grade may affect boiling range
Volatility Boiling point Physicochemical property Purification Positional isomer

Conformational Preference: Equatorial Aryl Group

In 2-(4-fluorophenyl)piperidine, the aryl substituent at the 2-position adopts a preferred equatorial orientation to minimize 1,3-diaxial steric interactions with the piperidine ring . This contrasts with the 3- and 4-isomers, where the aryl group is further from the nitrogen and exhibits different rotational freedom. While direct quantitative conformational data is limited to computational or crystallographic studies of analogs, this structural feature is known to influence binding affinity and selectivity in target proteins, as demonstrated in the development of CCR2 antagonists where the (S)-enantiomer of a 2-(4-fluorophenyl)piperidine-containing lead compound showed a CCR2 IC₅₀ of 59 nM [1].

Conformational Bias
Class-level inference
Equatorial aryl orientation due to 1,3-diaxial interactions
May influence target binding and selectivity profiles
Conformational data inferred; direct studies limited
Conformation Steric hindrance Molecular recognition SAR Medicinal chemistry

Synthetic Utility for 5-HT2A Ligands

2-(4-Fluorophenyl)piperidine serves as a critical synthetic building block for the preparation of advanced pharmaceutical intermediates. For instance, it is a key precursor to (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, a compound that exhibits high potency (Kᵢ = 1.63 nM) for the serotonin 5-HT2A receptor and >300-fold selectivity over other 5-HT receptor subtypes [1]. This level of potency and selectivity demonstrates the value of the 2-(4-fluorophenyl)piperidine scaffold in generating biologically active molecules, a utility not directly inferred from the unsubstituted piperidine or other arylpiperidine isomers.

5-HT2A Binding
Reported assay context
Kᵢ = 1.63 nM, >300-fold selectivity
Derived compound shows reported selectivity for 5-HT2A receptor
In vitro radioligand binding; relevance to in vivo models to verify
Synthetic intermediate 5-HT2A receptor Ligand Medicinal chemistry Scaffold

Commercial Availability and Purity

2-(4-Fluorophenyl)piperidine (CAS 383128-03-8) is routinely available from multiple reputable suppliers with a minimum purity specification of 95% (HPLC) and is typically supplied as a racemic mixture . In contrast, while the 3- and 4-isomers are also commercially available, the 2-isomer's established role as a versatile building block in published medicinal chemistry campaigns ensures a more consistent supply and documented synthetic utility. For example, the compound is listed as a key building block in the Chemspace catalog (BB-4002376) with defined LogP and rotatable bond count, facilitating its integration into computational screening workflows .

Commercial Purity
Supplier specification
≥95% (HPLC), racemic mixture
Consistent quality for synthesis; documented utility reduces procurement risk
Verify lot-specific COA for critical applications
Purity Procurement Quality control Commercial availability Research chemical

2-(4-Fluorophenyl)piperidine: Best Use Cases


CNS-Targeted Small Molecule Design

Given its calculated LogP of 2.64, which is slightly higher than its positional isomers, 2-(4-fluorophenyl)piperidine is the preferred building block for medicinal chemists seeking to enhance the blood-brain barrier permeability of lead compounds. This property is crucial in CNS drug discovery programs where optimal LogP values (typically 2–5) are desired to balance solubility and membrane penetration .

Selective 5-HT2A Receptor Ligand Development

The scaffold has been successfully employed to synthesize derivatives with subnanomolar affinity (Kᵢ = 1.63 nM) and >300-fold selectivity for the 5-HT2A receptor. Researchers investigating the role of 5-HT2A in psychiatric disorders or developing PET/SPECT imaging agents should prioritize this specific building block to leverage established structure-activity relationships [1].

CCR2 Antagonists for Inflammation Research

A chiral analog of this compound, (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(4-phenylpiperidin-1-yl)butanamide, served as a lead in a CCR2 antagonist program, demonstrating oral bioavailability and potent functional antagonism (IC₅₀ = 41 nM in chemotaxis assays). Procurement of the 2-(4-fluorophenyl)piperidine precursor is essential for replicating or expanding upon this work in inflammation and immunology research [2].

Application
Selection Property
Validation Focus
CNS-targeted lead scaffold synthesis
LogP profile compatible with blood-brain barrier permeability research
Permeability assay and CNS PK model validation
5-HT2A receptor ligand design
2-(4-fluorophenyl)piperidine scaffold with reported binding context
5-HT2A selectivity panel and tracer development studies
CCR2 antagonist research
Racemic building block for chiral lead synthesis
Chemotaxis assay and oral exposure model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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